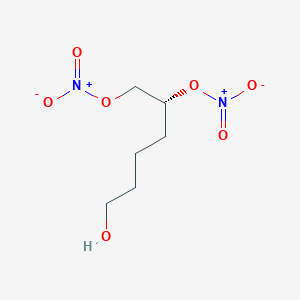

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Descripción

(2R)-6-hydroxyhexane-1,2-diyl dinitrate is a chiral organic compound characterized by a hexane backbone with a hydroxyl group at position 6 and two nitrate ester groups at positions 1 and 2. Nitrate esters, such as this compound, are widely studied for their vasodilatory properties, acting as nitric oxide donors in therapeutic applications. Its structure suggests moderate polarity due to the hydroxyl group, which may enhance solubility in polar solvents compared to purely lipophilic nitrate derivatives.

Propiedades

Fórmula molecular |

C6H12N2O7 |

|---|---|

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

[(2R)-6-hydroxy-1-nitrooxyhexan-2-yl] nitrate |

InChI |

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2/t6-/m1/s1 |

Clave InChI |

FJPUWIIDLRVJFX-ZCFIWIBFSA-N |

SMILES isomérico |

C(CCO)C[C@H](CO[N+](=O)[O-])O[N+](=O)[O-] |

SMILES canónico |

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

- Substituent Effects : The benzo[b]thiophen group introduces aromaticity and lipophilicity, likely enhancing membrane permeability and target binding in multitarget drug applications . In contrast, the hydroxyl group in the target compound increases hydrophilicity, favoring solubility in aqueous environments.

Stability and Reactivity

- The aromatic substituent may stabilize the nitrate esters via steric hindrance, reducing decomposition rates. However, the lower measured nitrogen content (12.70% vs. 13.02% calculated) implies sensitivity to degradation .

1,6-Diisocyanatohexane (Hexamethylene Diisocyanate)

Comparisons focus on functional group chemistry:

Data Tables

Table 1: Structural and Functional Comparison of (2R)-6-hydroxyhexane-1,2-diyl Dinitrate and Analogues

*Calculated based on structural formula.

Table 2: Pharmacological and Physical Properties

| Property | (2R)-6-hydroxyhexane-1,2-diyl Dinitrate | 6-((2-(1-carbamoyl...)hexan-1,2-diyl dinitrate |

|---|---|---|

| Solubility (Polar Solvents) | High (hydroxyl group) | Moderate (aromatic group reduces polarity) |

| Lipophilicity (LogP) | ~0.5 (estimated) | ~2.8 (estimated) |

| Metabolic Stability | Likely short half-life (nitrate esters) | Prolonged (steric protection by substituent) |

Research Findings and Implications

- In contrast, the hydroxyl group in the target compound may limit biodistribution to hydrophilic compartments.

- Stability Challenges : Deviations in elemental analysis () underscore the need for stabilization strategies in nitrate ester synthesis .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.